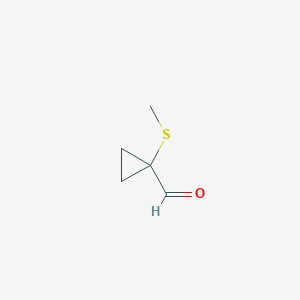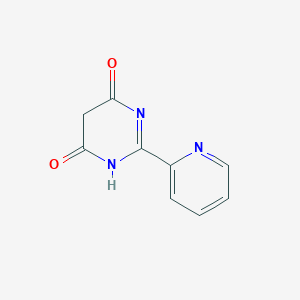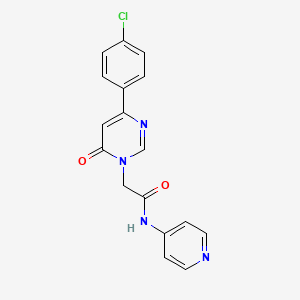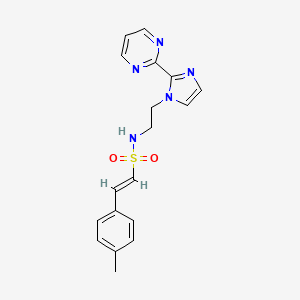
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, also known as BEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique chemical structure that allows it to interact with various biological systems, making it a promising candidate for drug development. In
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Benzimidazole derivatives are recognized for their fascinating variability in chemical properties and synthesis routes. The compound 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one falls within this category, showcasing potential for varied chemical modifications and applications. Studies review the preparation procedures, spectroscopic properties, magnetic properties, and potential biological and electrochemical activities of these compounds, identifying areas for future investigation into unknown analogs (Boča, Jameson, & Linert, 2011).
Biological Activities
The biological activity of benzimidazole derivatives is widely acknowledged, with applications ranging from antimicrobial to anticancer properties. These compounds have been found to exhibit significant biological activities due to their structural similarity to naturally occurring nucleotides. As part of this family, 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one may contribute to ongoing research in developing therapeutic agents with enhanced efficacy and reduced toxicity (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
Recent studies highlight the anticancer potential of benzimidazole derivatives, providing insights into the design and synthesis of these compounds as anticancer agents. The structural features of benzimidazoles, including their ability to intercalate DNA, suggest their use in targeting various cancer mechanisms. This area represents a promising avenue for the application of 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one analogs in cancer treatment, with ongoing research focused on enhancing selectivity and potency against malignant cells (Akhtar et al., 2019).
Optoelectronic Materials
The exploration of benzimidazole derivatives extends into the field of optoelectronic materials, where their incorporation into π-extended conjugated systems is of great value. Research on quinazoline and pyrimidine derivatives, closely related to benzimidazole frameworks, highlights their potential in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. These findings suggest avenues for applying 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one derivatives in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQISICJQVUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)




![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)



![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)